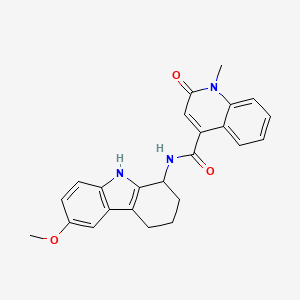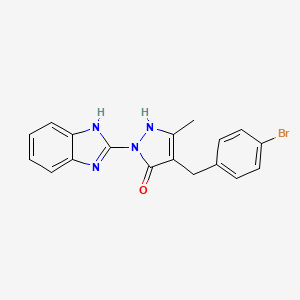![molecular formula C25H27N3O3 B11029973 8-Methoxy-4,4-dimethyl-6-(morpholinomethyl)-1-(phenylimino)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11029973.png)
8-Methoxy-4,4-dimethyl-6-(morpholinomethyl)-1-(phenylimino)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-4,4-dimethyl-6-(morpholinomethyl)-1-(phenylimino)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-4,4-dimethyl-6-(morpholinomethyl)-1-(phenylimino)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the desired chemical transformations. Common synthetic routes may include:
Step 1: Formation of the quinoline core through cyclization reactions.
Step 2: Introduction of the methoxy group via methylation reactions.
Step 3: Addition of the morpholinomethyl group through nucleophilic substitution.
Step 4: Formation of the phenylimino group through condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.
Morpholine Derivatives: Compounds containing the morpholine ring with various functional groups.
Phenylimino Compounds: Compounds with the phenylimino group attached to different core structures.
Uniqueness
8-Methoxy-4,4-dimethyl-6-(morpholinomethyl)-1-(phenylimino)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
For detailed and specific information, consulting scientific literature, databases, and expert sources is recommended
Properties
Molecular Formula |
C25H27N3O3 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
6-methoxy-11,11-dimethyl-9-(morpholin-4-ylmethyl)-3-phenylimino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C25H27N3O3/c1-25(2)15-17(16-27-9-11-31-12-10-27)20-13-19(30-3)14-21-22(24(29)28(25)23(20)21)26-18-7-5-4-6-8-18/h4-8,13-15H,9-12,16H2,1-3H3 |
InChI Key |
IAILXFNDYRAIBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C3N1C(=O)C(=NC4=CC=CC=C4)C3=CC(=C2)OC)CN5CCOCC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-fluoro-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11029895.png)

![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-[1-(naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11029908.png)
![7,8-dimethyl-3-(pyridin-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11029910.png)
![7-amino-N-(2,3-dichlorophenyl)-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazine-4-carboxamide](/img/structure/B11029913.png)
![N-(2-chlorophenyl)-2-(7-cyano-6-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B11029915.png)
![N-{(Z)-[(2,4-difluorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B11029917.png)
![2-(4-methylpiperazin-1-yl)-5-(pyridin-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11029923.png)
![Ethyl 2-(benzylsulfanyl)-7-(4-ethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11029925.png)
![ethyl 2-methyl-5-oxo-4-(3-phenoxyphenyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11029927.png)
![N-[2-(1H-indol-1-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11029931.png)


![2,2'-[5-(Propan-2-yl)-1,3,5-triazinane-1,3-diyl]bis(6-methoxy-1,3-benzothiazole)](/img/structure/B11029945.png)
